
3-Benzyl-2,3-dihydro-1,3-oxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-2,3-dihydro-1,3-oxazol-2-one is a heterocyclic compound that belongs to the oxazolone family This compound features a five-membered ring containing both oxygen and nitrogen atoms, which contributes to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one can be achieved through several methods. One common approach involves the cyclization of N-benzylamino acids with carbonyl compounds under acidic conditions. Another method includes the reaction of benzyl isocyanate with α-hydroxy acids, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
3-Benzyl-2,3-dihydro-1,3-oxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted oxazolones, dihydro derivatives, and other functionalized compounds .
科学的研究の応用
3-Benzyl-2,3-dihydro-1,3-oxazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Benzyl-2,3-dihydro-1,3-oxazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1,3-oxazol-2-one: Lacks the benzyl group, leading to different reactivity and applications.
3-Benzyl-2,3-dihydro-1,3-thiazol-2-one: Contains a sulfur atom instead of oxygen, resulting in distinct chemical properties.
3-Benzyl-2,3-dihydro-1,3-imidazol-2-one: Features an additional nitrogen atom, affecting its biological activity.
Uniqueness
3-Benzyl-2,3-dihydro-1,3-oxazol-2-one is unique due to its specific structure, which combines the reactivity of the oxazolone ring with the versatility of the benzyl group. This combination makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC名 |
3-benzyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C10H9NO2/c12-10-11(6-7-13-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChIキー |
QFISJXQBMWJORP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C=COC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13508519.png)
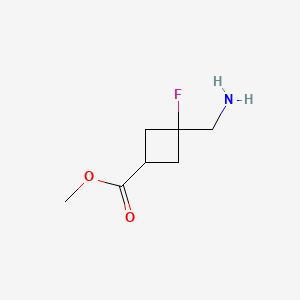
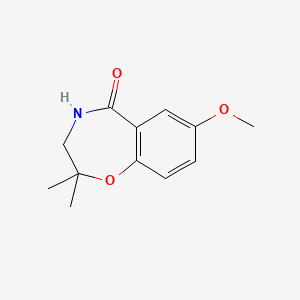
![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetate](/img/structure/B13508539.png)
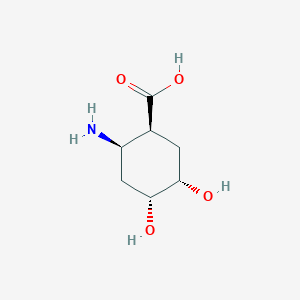
![tert-butyl N-[(3S)-1-bromopentan-3-yl]carbamate](/img/structure/B13508560.png)
![2-{1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidin-4-yl}acetonitrile](/img/structure/B13508564.png)
![5-Methyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B13508581.png)
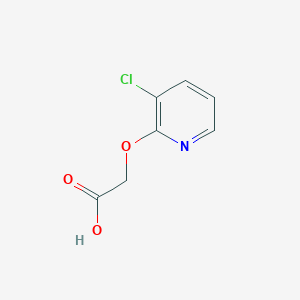
![3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid](/img/structure/B13508593.png)
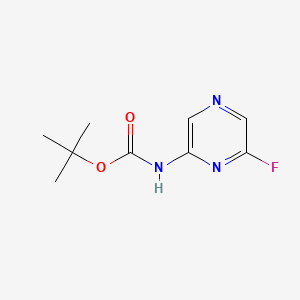
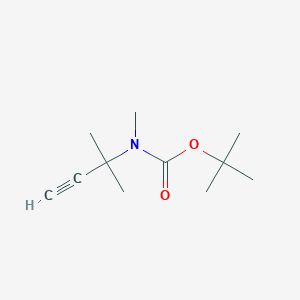
![1-{8-Azabicyclo[3.2.1]octan-3-yl}propan-2-ol](/img/structure/B13508604.png)
